chemical structure and properties of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
chemical structure and properties of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
This technical guide provides an in-depth analysis of 4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine , a significant bifunctional scaffold used in medicinal chemistry. It serves as a critical building block for designing kinase inhibitors (targeting the ATP hinge region) and G-protein coupled receptor (GPCR) ligands, particularly Histamine H4 antagonists.
Executive Summary & Structural Classification
4-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a heterobifunctional small molecule characterized by a 2-aminopyridine core linked to a pyrrolidine ring via a methylene bridge.
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Chemical Class: Aminopyridine / Pyrrolidine derivative.
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Role in Drug Discovery: Privileged scaffold for Fragment-Based Drug Discovery (FBDD).
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Key Pharmacophore Features:
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Hinge Binder: The 2-aminopyridine motif presents a Donor-Acceptor (D-A) hydrogen bond pattern, ideal for binding to the hinge region of kinase enzymes.
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Solubilizing Tail: The pyrrolidine ring provides a secondary amine (pKa ~9.5) that enhances aqueous solubility and can form salt bridges with aspartate/glutamate residues in protein binding pockets.
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Physicochemical Profile (Calculated)
| Property | Value | Structural Insight |
| Formula | C₁₁H₁₇N₃ | -- |
| MW | 191.27 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | ~1.1 - 1.4 | High metabolic stability potential; good lipophilic efficiency (LipE). |
| TPSA | ~38 Ų | High membrane permeability (CNS penetrant potential). |
| pKa (1) | ~6.8 (Pyridine) | The 2-amino group increases electron density on the pyridine ring. |
| pKa (2) | ~9.8 (Pyrrolidine) | Secondary amine; protonated at physiological pH. |
Chemical Structure & Pharmacophore Mapping
The molecule acts as a linker-based scaffold connecting an aromatic "head" to a basic "tail."
Pharmacophore Vectors
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Head Group (Pyridine): The 4-methyl group fills small hydrophobic pockets (e.g., the "gatekeeper" region in kinases). The pyridine nitrogen accepts a hydrogen bond, while the exocyclic amine donates one.
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Linker (Methylene): Provides rotational freedom, allowing the pyrrolidine to adopt multiple conformations relative to the pyridine.
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Tail Group (Pyrrolidine): The 3-position substitution creates a "kinked" vector compared to linear 4-piperidine analogs, often improving selectivity by accessing unique sub-pockets.
Diagram: Pharmacophore Interactions
The following diagram illustrates how this scaffold interacts within a theoretical binding pocket (e.g., Kinase ATP site or H4 Receptor).
Caption: Pharmacophore mapping showing the bidentate binding mode of the aminopyridine core and the ionic interaction of the pyrrolidine tail.
Synthetic Methodology
Synthesis of this molecule requires differentiating the two nitrogen atoms to prevent polymerization. The most robust route utilizes Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig Amination .
Retrosynthetic Analysis
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Disconnection: The exocyclic C-N bond.
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Reagents: 2-Fluoro-4-methylpyridine (Electrophile) + tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (Nucleophile).
Protocol: SₙAr Synthesis Route
This protocol avoids the use of expensive palladium catalysts and is scalable.
Step 1: Nucleophilic Displacement
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Reagents:
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2-Fluoro-4-methylpyridine (1.0 eq)
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tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq)
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DIPEA (Diisopropylethylamine) (2.5 eq) or K₂CO₃ (2.0 eq)
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Solvent: DMSO or NMP (High boiling, polar aprotic).
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Procedure:
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Dissolve the fluoropyridine and the protected amine in DMSO.
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Add base (DIPEA/K₂CO₃).
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Heat the reaction mixture to 100–120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the fluoropyridine.
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Note: The 4-methyl group is electron-donating, which deactivates the ring toward SₙAr. High temperature is critical. If conversion is low, switch to Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, Dioxane, 100°C).
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Workup:
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Dilute with water and extract with Ethyl Acetate (EtOAc).
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Wash organic layer with brine, dry over MgSO₄, and concentrate.
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Purify via flash chromatography (Hexane/EtOAc).
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Step 2: Deprotection (Boc Removal)
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Reagents: TFA (Trifluoroacetic acid) in DCM (Dichloromethane) or HCl in Dioxane (4M).
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Procedure:
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Dissolve the intermediate in DCM (0.1 M).
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Add TFA (10–20 eq) at 0°C, then warm to Room Temperature (RT).
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Stir for 2–4 hours.
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Isolation:
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Concentrate in vacuo.
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Crucial Step: The product will be a TFA salt. To obtain the free base, redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge. Elute with 2M NH₃ in MeOH.
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Diagram: Synthesis Workflow
Caption: Two-step synthetic pathway utilizing Nucleophilic Aromatic Substitution followed by Boc-deprotection.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 2-aminopyridine moiety is a classic isostere for the adenine ring of ATP.
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Mechanism: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the "hinge" residue (e.g., Met329 in Abl kinase). The exocyclic amino group (N-H) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
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Selectivity: The pyrrolidine tail extends into the solvent-exposed region or the ribose pocket, where modifications (alkylation, acylation) can tune selectivity against specific kinases (e.g., CDK, JAK, Aurora).
Histamine H4 Antagonism
This scaffold resembles the core of JNJ-7777120 and other H4 ligands.[1][2]
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Design Strategy: The basic pyrrolidine nitrogen mimics the imidazole of histamine, interacting with Asp94 (TM3) in the H4 receptor. The aminopyridine core provides aromatic stacking interactions (e.g., with Trp/Phe residues).
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Advantage: Unlike the piperazine in JNJ-7777120, the pyrrolidine ring is more compact and offers chiral vectors (3R vs 3S) to optimize binding affinity and metabolic stability.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact intermediate may be limited, handle as a generic aminopyridine derivative.
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize over time; the free base absorbs CO₂ from air.
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Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water unless protonated (salt form).
References
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Structural Analogs in Kinase Discovery
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Histamine H4 Receptor Ligands
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Synthetic Methodology (SnAr)
- Title: "Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide."
- Source: Organic Process Research & Development.
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URL:[Link]
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Pyrrolidine Synthesis
- Title: "Recent Advances in the Synthesis of Pyrrolidines."
- Source: Organic Chemistry Portal.
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URL:[Link]
